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Erbium-doped silicon (Er:Si) has emerged as a compelling material for silicon-based
optoelectronics, primarily due to its characteristic sharp and temperature-stable light emission
at a wavelength of approximately 1.54 um. This specific wavelength coincides with the low-loss
window of silica-based optical fibers, making Er:Si a promising candidate for the development
of silicon-based light emitters, amplifiers, and other photonic devices that can be seamlessly
integrated with existing CMOS technology. This guide provides a comprehensive overview of
the core optical properties of erbium-doped silicon, details key experimental methodologies,
and presents quantitative data for comparative analysis.

Fundamental Optical Properties

The trivalent erbium ion (Er3*) is the optically active center in silicon. The light emission
originates from an intra-4f shell transition, specifically from the first excited state (*l13,2) to the
ground state (%115 ,2).[1][2] A key advantage of this transition is that the 4f electronic shell is
well-shielded by the outer 5s and 5p electron shells, making the emission wavelength largely
independent of the host material and temperature.[2][3]

However, silicon's indirect bandgap presents a challenge for efficient light emission.[2] The
excitation of Er3* ions in silicon is not a direct process but is mediated by the silicon host. The
process generally involves the generation of electron-hole pairs (excitons) in the silicon, which
then transfer their energy to the Er3* ions.[4][5]
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Photoluminescence and Electroluminescence

Erbium-doped silicon exhibits both photoluminescence (PL), where light is emitted upon optical
excitation, and electroluminescence (EL), where emission is stimulated by an electrical current.
[6][7] Room-temperature PL and EL have been successfully demonstrated, which is a critical
requirement for practical device applications.[6][8] The intensity and efficiency of both PL and
EL are strongly influenced by several factors, including the concentration of erbium and co-
dopants, the annealing conditions after ion implantation, and the operating temperature.

The Crucial Role of Oxygen Co-doping

A significant breakthrough in enhancing the luminescence from Er:Si was the discovery of the
beneficial effects of co-doping with impurities, particularly oxygen.[3][9] Oxygen co-doping has
been shown to:

¢ Increase Luminescence Intensity: Oxygen promotes the formation of optically active Er-O
complexes, which have a higher luminescence efficiency.[3][10]

¢ Reduce Temperature Quenching: The presence of oxygen significantly mitigates the thermal
quenching of the erbium luminescence, allowing for more efficient room-temperature
operation.[1][11]

 Increase the Concentration of Optically Active Erbium: Oxygen helps to incorporate a higher
concentration of erbium into optically active sites within the silicon lattice.[4]

The formation of specific Er-O complexes is believed to modify the local environment of the
Er3* ion, leading to a more efficient energy transfer from the silicon host and a reduction in non-
radiative recombination pathways.[12]

Temperature Quenching

One of the primary challenges for Er:Si devices is the phenomenon of temperature quenching,
where the luminescence intensity decreases as the temperature increases.[11][13] This
guenching is attributed to non-radiative de-excitation processes that become more dominant at
higher temperatures.[1][14] These processes compete with the desired radiative decay of the
excited Er3* ions.
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Several mechanisms are responsible for temperature quenching, including:

o Energy Back-Transfer: The energy from an excited Er3* ion can be transferred back to the
silicon host, creating an electron-hole pair that recombines non-radiatively.[5][14]

e Auger Processes: The energy from an excited Er3* ion can be transferred to a free carrier
(electron or hole), which is then excited to a higher energy level within its band. This is a
non-radiative process that quenches the luminescence.[14]

As mentioned, oxygen co-doping is a key strategy to suppress these quenching mechanisms.
[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optical
properties of erbium-doped silicon, providing a basis for comparison.

Table 1. Temperature Quenching of Luminescence
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Host Temperatur Luminesce Quenching
. Co-dopant Reference
Material e Range nce Type Factor
Electrolumine
] ) 110 K to 300 scence
Crystalline Si Oxygen ~15 [6][7]
K (Forward
Bias)
Electrolumine
) ) 110 K to 300 scence
Crystalline Si Oxygen 4 [61[7]
K (Reverse
Bias)
Amorphous Photolumines
) None 10 Kto 300 K 15 [1][13]
SitH cence
Amorphous Oxygen (1 at. Photolumines
_ 10 K to 300 K 7 [1][13]
Si:H %) cence
. . Photolumines
Crystalline Si None 77 K to 300 K ~1000 [11]
cence
) ) Photolumines
Crystalline Si Oxygen 77 Kto 300 K 30 [11]

cence

Table 2: Luminescence Lifetimes and Quantum Efficiency
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. Internal External
Luminesce
Host Quantum Quantum
. Co-dopant nce o o Reference
Material L Efficiency Efficiency
Lifetime
(IQE) (EQE)
] ) >3x10-°
Crystalline Si Oxygen 0.98 ms (PL) [4]
(EL)
Amorphous Oxygen (30 170 ps and
) P ygen ( H 103 (PL) [15][16]
Si:O at. %) 800 ps (PL)
Si
nanoclusters Oxygen 0.4% (EL) [17]
in SiO2
. _ 1.84% at 78
Crystalline Si Oxygen [18]

K (EL)

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a

practical guide for researchers.

Fabrication of Erbium-Doped Silicon

A common method for fabricating Er:Si is through ion implantation followed by thermal

annealing.

Protocol: lon Implantation and Annealing

e Substrate Preparation: Start with a Czochralski-grown (Cz) silicon wafer, which naturally

contains a high concentration of oxygen (typically ~10® cm~3).[4]

o Amorphization (Optional but Recommended): To increase the solid solubility of erbium

beyond its equilibrium limit, the surface layer of the silicon wafer can be pre-amorphized.

This is typically done by implanting a silicon or germanium beam.

o Erbium Implantation: Implant erbium ions at a specific energy and dose to achieve the

desired concentration profile. For example, 250 keV Er+ implantation can be used.[4]
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» Oxygen Co-implantation (Optional): If higher oxygen concentrations are desired, oxygen ions
can be implanted. For instance, 7x10%> O/cm? at 25 keV can be used to achieve a peak
oxygen concentration of 1.0 at.%.[1]

o Solid Phase Epitaxy (SPE): The amorphous layer is recrystallized by thermal annealing at a
relatively low temperature, typically around 600-620°C.[4][11] This process incorporates the
erbium and oxygen atoms into the silicon lattice.

e Rapid Thermal Annealing (RTA): A subsequent high-temperature anneal (e.g., 900-1000°C
for 15-30 seconds) is often performed.[4][11] This step helps to remove residual defects from
the implantation and recrystallization process and to optically activate the Er-O complexes.

Characterization Techniques

Protocol: Photoluminescence (PL) Spectroscopy

o Excitation Source: An Argon-ion laser operating at a wavelength of 514.5 nm is a common
excitation source.[4][11]

o Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent
measurements, typically ranging from 10 K to 300 K.

 Light Collection and Analysis: The emitted luminescence is collected and focused into a
monochromator to spectrally resolve the light.

o Detection: A cooled germanium detector is typically used to detect the infrared signal at 1.54
pm.

» Signal Processing: Standard lock-in amplification techniques are used to improve the signal-
to-noise ratio, often with the laser beam being mechanically chopped.[11]

Protocol: Electroluminescence (EL) Spectroscopy

» Device Fabrication: A p-n junction diode structure is fabricated, typically by implanting
appropriate dopants (e.g., boron for p-type and phosphorus for n-type) into the Er:Si
material.[6][7] Metal contacts are then deposited to apply a bias.
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« Biasing: The diode is operated under either forward or reverse bias to inject carriers and
excite the erbium ions.[6][7]

« Light Collection and Detection: The emitted light is collected and analyzed using the same
setup as for PL spectroscopy (monochromator and germanium detector).

Visualizations

The following diagrams illustrate key processes and workflows related to the optical properties
of erbium-doped silicon.
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Caption: Energy level diagram illustrating the excitation and de-excitation pathways for Er3* in
silicon.
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Caption: A typical experimental workflow for the fabrication and optical characterization of Er:Si.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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